molecular formula C9H9ClN2O2 B6238485 methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate CAS No. 2445786-28-5

methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate

Cat. No.: B6238485
CAS No.: 2445786-28-5
M. Wt: 212.6
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Description

Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.64 g/mol. This compound is characterized by its cyclopropane ring attached to a pyrimidinyl group, which is further substituted with a chlorine atom at the 6th position. It is a versatile intermediate used in various chemical syntheses and research applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 6-chloropyrimidin-4-ol and cyclopropanecarboxylic acid.

  • Reaction Conditions: The reaction involves the esterification of cyclopropanecarboxylic acid with 6-chloropyrimidin-4-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

  • Substitution: The chlorine atom in the pyrimidinyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and potassium iodide (KI) are employed in substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction Products: Reduction can yield this compound alcohol or amine derivatives.

  • Substitution Products: Substitution reactions can produce various pyrimidinyl derivatives with different nucleophiles.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate is utilized in the development of antiviral, anticancer, and anti-inflammatory agents. Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.

Comparison with Similar Compounds

  • Methyl 1-(6-fluoropyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure with a fluorine atom instead of chlorine.

  • Methyl 1-(6-bromopyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure with a bromine atom instead of chlorine.

  • Methyl 1-(6-iodopyrimidin-4-yl)cyclopropane-1-carboxylate: Similar structure with an iodine atom instead of chlorine.

Uniqueness: Methyl 1-(6-chloropyrimidin-4-yl)cyclopropane-1-carboxylate is unique due to its specific halogen substitution, which influences its reactivity and biological activity compared to other halogenated analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound in research and development.

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Properties

CAS No.

2445786-28-5

Molecular Formula

C9H9ClN2O2

Molecular Weight

212.6

Purity

95

Origin of Product

United States

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